
2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of Functional Groups: The amino, methylsulfonyl, and m-tolyl groups are introduced through substitution reactions using appropriate reagents.
Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The functional groups on the thiophene ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the m-tolyl group, which may affect its chemical properties and applications.
4-(m-Tolyl)thiophene-3-carbonitrile:
2-Amino-4-(m-tolyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group, which may influence its biological activity and industrial applications.
Uniqueness
2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the amino, methylsulfonyl, and m-tolyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H12N2O2S2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-amino-4-(3-methylphenyl)-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O2S2/c1-8-4-3-5-9(6-8)11-10(7-14)12(15)18-13(11)19(2,16)17/h3-6H,15H2,1-2H3 |
Clé InChI |
ZMINVDUQLCQBNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(SC(=C2C#N)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


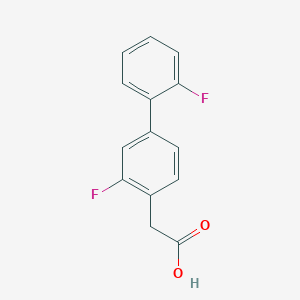
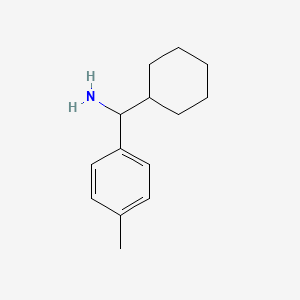

![4-[2-(3,5-Dimethylphenyl)ethyl]piperidine](/img/structure/B15090492.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine](/img/structure/B15090494.png)
![2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B15090505.png)
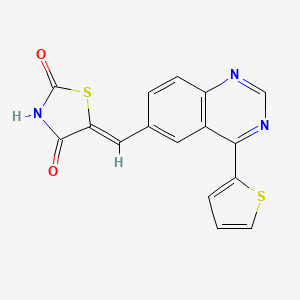
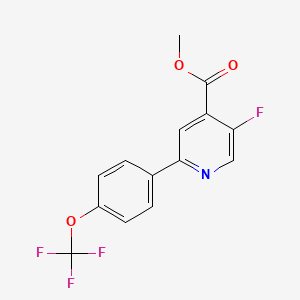



![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester](/img/structure/B15090556.png)
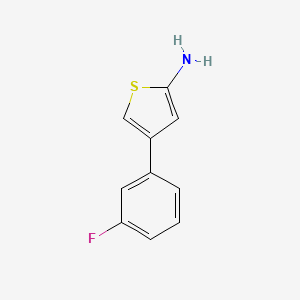
![N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B15090562.png)
